molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

Cat. No. B000751
CAS RN: 76-25-5
M. Wt: 434.5 g/mol
InChI Key: YNDXUCZADRHECN-JNQJZLCISA-N
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Description

Synthesis Analysis

The synthesis of triamcinolone acetonide involves complex chemical reactions, primarily focusing on enhancing its efficacy and stability for medical use. One notable method involves labeling triamcinolone acetonide with carbon-11 for use in PET studies. This process includes using labeled acetone as a synthetic intermediate, which reacts with triamcinolone to produce the acetonide, indicating a sophisticated synthesis process that ensures the compound's effectiveness and suitability for diagnostic applications (Berridge, Cassidy, & Bordeaux, 1994).

Molecular Structure Analysis

The molecular structure of triamcinolone acetonide plays a critical role in its pharmacokinetics and pharmacodynamics. Its structure allows for a potent anti-inflammatory effect, estimated to be 40 times greater than cortisone or hydrocortisone. This high degree of effectiveness is attributed to its specific molecular configuration, which has been optimized through synthetic processes to enhance its anti-inflammatory properties while minimizing potential side effects (Smith, Zawisza, & Blank, 1958).

Chemical Reactions and Properties

Triamcinolone acetonide undergoes various chemical reactions based on its environment and formulation. For instance, in the presence of electrospraying techniques, its crystallinity decreases significantly, indicating a transformation that could influence its delivery and efficacy when applied topically or intravitreally. Such modifications are crucial for developing formulations that maximize therapeutic benefits while reducing risks (Jahangiri et al., 2014).

Physical Properties Analysis

The physical properties of triamcinolone acetonide, including its solubility and stability, are essential for its effective use in medical treatments. These properties are influenced by the formulation and the presence of preservatives, such as benzyl alcohol, which may have retinal toxicity. The development of alternative formulations, such as those based on lipid nanocapsules, aims to enhance the drug's bioavailability and reduce potential toxicity, illustrating the importance of physical properties in the drug's clinical application (Formica et al., 2020).

Chemical Properties Analysis

Understanding triamcinolone acetonide's chemical properties is crucial for optimizing its therapeutic effects. The compound's interaction with cellular receptors, its absorption profile, and its metabolism are all influenced by its chemical characteristics. Studies have shown that triamcinolone acetonide can regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form, highlighting the drug's mechanism of action at the molecular level and its potential for targeted therapy (McIntyre & Samuels, 1985).

Scientific Research Applications

  • Ophthalmic and Dermal Applications :

    • Triamcinolone acetonide has been developed into an ophthalmic suspension for treating systemic and topical diseases, highlighting its versatility in drug formulation (Nazir, Masih, & Iqbal, 2021).
    • It increases basic fibroblast growth factor (bFGF) production and decreases transforming growth factor-alpha 1 (TGF-α1) production in human dermal fibroblasts, suggesting potential dermatological applications (Carroll, Mikulec, Kita, & Koch, 2002).
    • The compound is used for treating redness, itching, scaling, and crusting in inflammatory skin disorders and dryness with psoriasis (Vuddagiri & Boddu, 2021).
  • Ocular Therapeutics :

    • Intravitreal injection of triamcinolone acetonide significantly reduces retinal detachments and retinal neovascularization, demonstrating its effectiveness in ocular conditions (Tano, Chandler, & Machemer, 1980).
    • It shows promise in treating exudative age-related macular degeneration, improving visual acuity and fundus findings (Danis, Ciulla, PRATT, & ANLIKER, 2000).
    • Triamcinolone acetonide reverses osmotic swelling of retinal glial cells, contributing to the fast edema-resolving effect in human patients (Uckermann et al., 2005).
  • Other Therapeutic Uses :

    • In asthma management, triamcinolone acetonide aerosols effectively control severe, chronic asthma, allowing the reduction or cessation of oral corticosteroids (Falliers, 1976).
    • It is effective in the treatment of knee osteoarthritis pain, significantly improving pain intensity, stiffness, and physical function (Paik, Duggan, & Keam, 2019).
    • Triamcinolone acetonide is also effective in managing allergic rhinitis, reducing symptoms within the first day of administration (Jeal & Faulds, 1997).

Future Directions

Triamcinolone acetonide is commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone . Future research may focus on developing new formulations of this drug for different therapeutic uses .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021371
Record name Triamcinolone acetonide
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Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone Acetonide

CAS RN

76-25-5
Record name Triamcinolone acetonide
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Record name Triamcinolone acetonide [USP:INN:BAN:JAN]
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Record name TRIAMCINOLONE ACETONIDE
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Record name Triamcinolone acetonide
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Record name 9-α-fluoro-11-β,21-dihydroxy-16-α,17-α-isopropylidenedioxypregna-1,4-diene-3,20-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JB Jonas - Ophthalmic research, 2006 - karger.com
… that intravitreal triamcinolone acetonide may be useful to … triamcinolone acetonide compared with patients of control groups without intravitreal injections of triamcinolone acetonide …
Number of citations: 219 karger.com
TS Wong, JZH Li, S Chen, JYW Chan, W Gao - Frontiers in Medicine, 2016 - frontiersin.org
… Triamcinolone acetonide (TAC) is traditionally employed in treating keloid scars. In this study, we aim to evaluate the effectiveness of TAC and compare it with other common therapy …
Number of citations: 73 www.frontiersin.org
CM Jermak, JT Dellacroce, J Heffez… - Survey of ophthalmology, 2007 - Elsevier
… Triamcinolone acetonide has been effectively used in ocular therapeutics for over 50 years. … This comprehensive review discusses the pharmacokinetics of triamcinolone acetonide and …
Number of citations: 182 www.sciencedirect.com
RH Schindler, D Chandler, R Thresher… - American journal of …, 1982 - Elsevier
… of triamcinolone acetonide would be necessary in eyes that underwent vitrectomy, compared with normal eyes. Intravitreally injected triamcinolone acetonide … of triamcinolone acetonide …
Number of citations: 338 www.sciencedirect.com
BW McCuen II, M Bessler, Y Tano, D Chandler… - American journal of …, 1981 - Elsevier
… injection of 1 mg of triamcinolone acetonide; the other eye … lack of ocular toxicity of triamcinolone acetonide in the rabbit. … ocular toxicity of triamcinolone acetonide after intravitreal …
Number of citations: 413 www.sciencedirect.com
LM Smithen, MD Ober, L Maranan… - American journal of …, 2004 - Elsevier
… A retrospective case review was performed to identify all patients who received an intravitreal injection of triamcinolone acetonide (Kenalog, 40,Bristol Meyers Squibb, New Jersey) in a …
Number of citations: 389 www.sciencedirect.com
JB Jonas, I Kreissig, R Degenring - British journal of ophthalmology, 2003 - bjo.bmj.com
… injection of 25 mg triamcinolone acetonide. Mean follow up time … injections of triamcinolone acetonide showed only an … injections of 25 mg of triamcinolone acetonide, an IOP elevation …
Number of citations: 645 bjo.bmj.com
HS Chin, TS Park, YS Moon, JH Oh - Retina, 2005 - journals.lww.com
… about intravitreal triamcinolone acetonide concentrations in … measurement of triamcinolone acetonide crystal by fundus … clearance of intravitreal triamcinolone acetonide in vitrectomized …
Number of citations: 274 journals.lww.com
K Thongprasom, L Luangjarmekorn… - Journal of oral …, 1992 - Wiley Online Library
Twenty patients with oral lichen planus and topically treated with fluocinolone acetonide in orabase 0.1% (FAO) were compared with 20 treated with triamcinolone acetonide in orabase …
Number of citations: 302 onlinelibrary.wiley.com
PM Beer, SJ Bakri, RJ Singh, W Liu, GB Peters III… - Ophthalmology, 2003 - Elsevier
… on the pharmacokinetics of intravitreal triamcinolone acetonide in human eyes with disease … intraocular pharmacokinetics of triamcinolone acetonide after a single intravitreal injection. …
Number of citations: 804 www.sciencedirect.com

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